![molecular formula C17H17N5O2S B11961651 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961651.png)
4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
The synthesis of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 3-aminopyridine in the presence of a suitable catalyst, such as glacial acetic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
- 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-benzyloxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C17H17N5O2S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N5O2S/c1-3-24-14-7-6-12(9-15(14)23-2)10-19-22-16(20-21-17(22)25)13-5-4-8-18-11-13/h4-11H,3H2,1-2H3,(H,21,25)/b19-10+ |
Clé InChI |
YFSSXIYUXHGRLM-VXLYETTFSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961592.png)
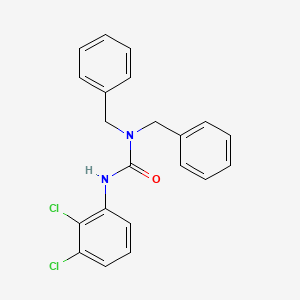
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961615.png)
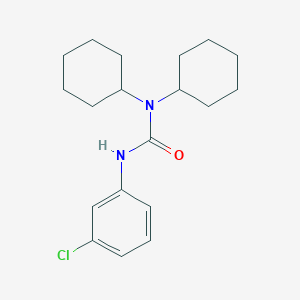
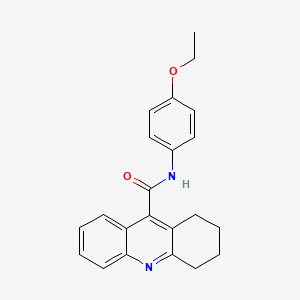
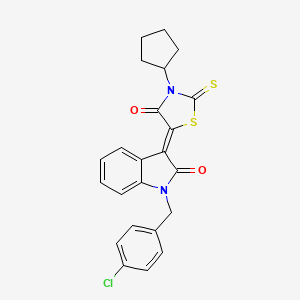
![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11961637.png)
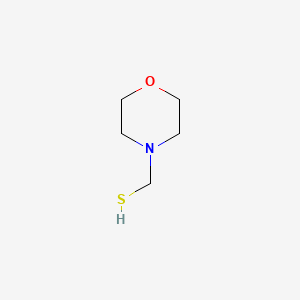
![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)
